molecular formula C22H14F2N2O2 B2464891 (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327173-25-0

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2464891
CAS No.: 1327173-25-0
M. Wt: 376.363
InChI Key: MSBNQUIIWSVTAH-ROMGYVFFSA-N
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Description

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the imino group: The imino group can be introduced via a condensation reaction between the chromene core and an appropriate amine, such as 2,4-difluoroaniline.

    Formation of the carboxamide group: This step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imino and carboxamide groups can further modulate the compound’s activity by interacting with different sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2,4-dichlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(2,4-dimethylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(2,4-difluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O2/c23-15-10-11-19(18(24)13-15)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNQUIIWSVTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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